N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a dimethoxybenzyl group, and a dioxidotetrahydrothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dioxidotetrahydrothienyl Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to form the sulfone group, followed by coupling with the benzofuran core through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothienyl moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-15-18-6-4-5-7-19(18)30-22(15)23(25)24(17-10-11-31(26,27)14-17)13-16-8-9-20(28-2)21(12-16)29-3/h4-9,12,17H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCLDWKEJPKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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